REACTION_CXSMILES
|
[C:1]1([O:9][CH3:10])[C:2](=[CH:5][CH:6]=[CH:7][CH:8]=1)[O:3][CH3:4].S(Cl)([Cl:14])(=O)=O>>[CH3:4][O:3][C:2]1[CH:5]=[C:6]([Cl:14])[CH:7]=[CH:8][C:1]=1[O:9][CH3:10]
|
Name
|
|
Quantity
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138 g
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Type
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reactant
|
Smiles
|
C=1(C(OC)=CC=CC1)OC
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Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a triple-necked flask of a liter, provided with a magnetic stirring system, with a thermometer, with a calcium chloride trap and with a dropping funnel
|
Type
|
ADDITION
|
Details
|
were introduced into the cold at about 0° C.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
was terminated
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |